4-[2-(pyridin-4-yl)ethenyl]phenol
Description
Properties
CAS No. |
31067-32-0 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Pyridin 4 Yl Ethenyl Phenol
Established Synthetic Routes to the 4-[2-(pyridin-4-yl)ethenyl]phenol Core Structure
The formation of the central ethenyl (C=C) double bond is the crucial step in the synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol. This is typically achieved through condensation reactions or transition-metal-catalyzed cross-coupling reactions.
Condensation Reactions for Ethenyl Linkage Formation
Condensation reactions provide a classical and direct approach to forming the styryl linkage. Key methods include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Knoevenagel condensation. These reactions typically involve the coupling of a carbonyl compound with a stabilized carbanion or ylide.
The Wittig reaction utilizes a phosphonium (B103445) ylide, generated by treating a pyridylmethyltriphenylphosphonium salt with a strong base. mnstate.eduorganic-chemistry.orglibretexts.org This ylide then reacts with 4-hydroxybenzaldehyde (B117250) to form the alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can be influenced by the nature of the ylide and reaction conditions. organic-chemistry.org
A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion. univie.ac.atnumberanalytics.comyoutube.com These carbanions, generated from phosphonate esters, are generally more nucleophilic than the corresponding Wittig ylides and often favor the formation of the (E)-alkene, which is the thermodynamically more stable isomer. youtube.comjuliethahn.com The water-soluble phosphate (B84403) byproduct is also more easily removed from the reaction mixture than triphenylphosphine oxide. juliethahn.com The synthesis would involve reacting the carbanion of diethyl (pyridin-4-ylmethyl)phosphonate with 4-hydroxybenzaldehyde.
The Knoevenagel condensation is another viable method, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com For the synthesis of the target molecule, this could involve the reaction of 4-hydroxybenzaldehyde with a compound like 4-pyridylacetic acid. A subsequent decarboxylation step, often occurring in situ under specific conditions (Doebner modification), would yield the final product. wikipedia.org
Table 1: Overview of Condensation Reactions for Synthesis
| Reaction Name | Carbonyl Component | Methylene/Ylide Component | Typical Base/Catalyst | Key Feature |
|---|---|---|---|---|
| Wittig Reaction | 4-Hydroxybenzaldehyde | (Pyridin-4-ylmethyl)triphenylphosphonium salt | Strong base (e.g., n-BuLi, NaH) | Forms C=C bond; byproduct is triphenylphosphine oxide. mnstate.edumasterorganicchemistry.com |
| Horner-Wadsworth-Emmons | 4-Hydroxybenzaldehyde | Diethyl (pyridin-4-ylmethyl)phosphonate | Base (e.g., NaH, KOtBu) | Often gives high (E)-selectivity; water-soluble phosphate byproduct. youtube.comjuliethahn.com |
| Knoevenagel Condensation | 4-Hydroxybenzaldehyde | 4-Pyridylacetic acid | Weak amine (e.g., Piperidine, Pyridine) | Reaction with active methylene group, may involve decarboxylation. wikipedia.orgmdpi.com |
Cross-Coupling Methodologies (e.g., Heck, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of stilbenoid structures. wikipedia.orgyoutube.comyoutube.com
The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comorganic-chemistry.org There are two primary disconnection approaches for synthesizing 4-[2-(pyridin-4-yl)ethenyl]phenol:
Reaction of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with 4-hydroxystyrene.
Reaction of a protected 4-halophenol (e.g., 4-iodoanisole (B42571) or 4-bromoacetoxyphenol) with 4-vinylpyridine (B31050), followed by deprotection. nih.gov
The Heck reaction typically shows a high preference for forming the trans (E)-isomer. organic-chemistry.org
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, coupling an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The synthesis of the target molecule can be envisioned through:
Coupling of 4-pyridylboronic acid with a suitable 4-halophenol derivative (e.g., 4-bromophenol (B116583) or 4-iodophenol).
Coupling of 4-hydroxyphenylboronic acid with a 4-halopyridine.
The Suzuki reaction is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts. organic-chemistry.orglibretexts.org
Table 2: Comparison of Cross-Coupling Methodologies
| Reaction Name | Aryl Halide/Triflate | Alkene/Organoboron | Catalyst System | Base |
|---|---|---|---|---|
| Heck Reaction | 4-Bromopyridine | 4-Hydroxystyrene | Pd(OAc)₂, PPh₃ | Et₃N, NaOAc |
| Heck Reaction | 4-Iodophenol (B32979) (protected) | 4-Vinylpyridine | Pd(OAc)₂, (o-tol)₃P | Et₃N |
| Suzuki-Miyaura Coupling | 4-Bromophenol | 4-Pyridylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ |
| Suzuki-Miyaura Coupling | 4-Chloropyridine | 4-Hydroxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ |
One-Pot and Multicomponent Reaction Approaches
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions (MCRs). nih.govresearchgate.netnih.gov An MCR combines three or more reactants in a single operation to form a product that incorporates substantial portions of all reactants. researchgate.net
While a direct, single-step MCR for 4-[2-(pyridin-4-yl)ethenyl]phenol is not prominently reported, conceptual approaches can be designed. For instance, a one-pot, two-step sequence could involve an initial Knoevenagel-type condensation followed by a decarboxylation, or a cross-coupling reaction followed by in-situ deprotection, all within the same reaction vessel without isolating intermediates. A hypothetical multicomponent reaction could involve the assembly of a polysubstituted pyridine ring from simpler precursors, where one of the substituents is a 4-hydroxyphenyl group and another is a precursor to the ethenyl bridge. researchgate.net Such strategies, while requiring significant optimization, offer a streamlined route to the target scaffold. nih.gov
Derivatization and Functionalization Strategies for 4-[2-(pyridin-4-yl)ethenyl]phenol Analogs
The core structure of 4-[2-(pyridin-4-yl)ethenyl]phenol possesses two key reactive sites for further chemical modification: the phenolic hydroxyl group and the pyridine ring. Derivatization at these sites allows for the fine-tuning of the molecule's properties.
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for introducing a wide range of functionalities, primarily through etherification and esterification reactions.
Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-Ar). This is commonly achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. google.com Palladium-catalyzed allylic etherification using reagents like vinyl ethylene (B1197577) carbonate has also been reported for phenols, offering another route to specific ether derivatives. frontiersin.org
Esterification converts the hydroxyl group into an ester (R-C(=O)O-Ar). The classical Fischer esterification involves reacting the phenol with a carboxylic acid under acidic catalysis, though this is an equilibrium process. masterorganicchemistry.com More efficient methods involve acylation with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. medcraveonline.comgoogle.com
Table 3: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Typical Conditions | Product Functional Group |
|---|---|---|---|
| Etherification | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Base (K₂CO₃, NaH), Solvent (Acetone, DMF) | Alkoxy (e.g., Methoxy, Ethoxy) |
| Esterification | Carboxylic acid (e.g., Acetic acid) | Acid catalyst (H₂SO₄), Heat | Carboxylate ester (e.g., Acetate) |
| Acylation | Acid chloride/anhydride (e.g., Acetyl chloride) | Base (Pyridine, Et₃N), Solvent (DCM) | Carboxylate ester (e.g., Acetate) |
Substitutions on the Pyridine Moiety
The pyridine ring can be functionalized at either the nitrogen atom or the carbon atoms of the ring.
N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can be readily alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. This modification introduces a positive charge, significantly altering the electronic properties and solubility of the molecule. The nitrogen can also be oxidized, for example with m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide.
C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a powerful, modern strategy for introducing substituents without pre-functionalization. beilstein-journals.orgrsc.orgnih.gov Due to the electron-deficient nature of the pyridine ring, nucleophilic substitution is difficult unless activated by a leaving group. However, transition-metal-catalyzed C-H activation has enabled the introduction of aryl, alkyl, and other groups, primarily at the C-2 position. beilstein-journals.orgrsc.org Radical-based methods have also been developed for functionalization at various positions, including the more challenging meta-positions (C-3 and C-5). nih.gov These advanced methods provide access to a wide array of substituted analogs that would be difficult to synthesize through classical approaches.
Introduction of Electron-Withdrawing or Electron-Donating Groups
The electronic properties of 4-[2-(pyridin-4-yl)ethenyl]phenol can be finely tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto its aromatic rings. These modifications significantly influence the molecule's absorption and emission characteristics, as well as its potential applications in fields such as nonlinear optics and materials science.
A range of synthetic methods can be employed to achieve this functionalization. The phenolic hydroxyl group and the pyridine nitrogen atom provide reactive sites for various chemical modifications. Standard electrophilic aromatic substitution reactions can be utilized to introduce substituents onto the phenol ring, while the pyridine ring can be functionalized through nucleophilic substitution or by using pre-functionalized pyridine precursors in the initial synthesis.
Common synthetic routes to introduce these groups include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, Heck coupling, and Suzuki coupling. nih.govwikipedia.orgorganic-chemistry.org For instance, the HWE reaction between a substituted 4-hydroxybenzaldehyde and a pyridyl phosphonate ester is a versatile method for creating a variety of derivatives. researchgate.net
Table 1: Examples of Synthesized 4-[2-(pyridin-4-yl)ethenyl]phenol Derivatives with Electron-Withdrawing and Electron-Donating Groups
| Derivative Name | Functional Group | Position | Synthetic Method | Reference |
| 4-[2-(3-Nitro-pyridin-4-yl)ethenyl]phenol | -NO₂ (EWG) | Pyridine Ring | HWE Reaction | researchgate.net |
| 4-[2-(3-Cyano-pyridin-4-yl)ethenyl]phenol | -CN (EWG) | Pyridine Ring | HWE Reaction | researchgate.net |
| 4-[2-(3-Methoxy-pyridin-4-yl)ethenyl]phenol | -OCH₃ (EDG) | Pyridine Ring | HWE Reaction | researchgate.net |
| 2-Nitro-4-[2-(pyridin-4-yl)ethenyl]phenol | -NO₂ (EWG) | Phenol Ring | Nitration | nih.gov |
| 2-Amino-4-[2-(pyridin-4-yl)ethenyl]phenol | -NH₂ (EDG) | Phenol Ring | Reduction of Nitro Group | nih.gov |
This table presents representative examples of potential derivatives based on established synthetic methodologies for analogous compounds.
Construction of Extended Conjugated Systems and Multi-chromophoric Architectures
Building upon the core structure of 4-[2-(pyridin-4-yl)ethenyl]phenol, more complex molecules with extended conjugation and multiple chromophoric units can be synthesized. These advanced architectures are of significant interest for applications in organic electronics, photovoltaics, and as fluorescent probes.
One approach to extend the conjugated system is through iterative cross-coupling reactions, such as the Heck or Suzuki coupling. researchgate.netuliege.be For example, a halogenated derivative of 4-[2-(pyridin-4-yl)ethenyl]phenol can be coupled with other vinyl or aryl boronic acids or esters to create longer poly-ene or oligo-arylenevinylene structures.
Multi-chromophoric architectures, including dendrimers and star-shaped molecules, can be constructed by utilizing the reactive functional groups on the parent molecule. The phenolic hydroxyl group can serve as a point of attachment for dendritic wedges, while the pyridine nitrogen can be quaternized to introduce charged moieties or to act as a coordination site for metal complexes. The synthesis of such complex structures often involves a multi-step approach combining various synthetic transformations. researchgate.netnih.gov
Table 2: Examples of Extended and Multi-chromophoric Systems Based on 4-[2-(pyridin-4-yl)ethenyl]phenol
| System Type | Description | Key Synthetic Steps | Potential Application | Reference |
| Extended Conjugated System | A linear oligomer containing multiple 4-[2-(pyridin-4-yl)ethenyl]phenol units. | Iterative Heck or Suzuki coupling reactions. | Organic semiconductor | researchgate.netuliege.be |
| Stilbene (B7821643) Dendrimer | A dendritic structure with a 4-[2-(pyridin-4-yl)ethenyl]phenol core. | Convergent or divergent dendrimer synthesis strategies. | Light-harvesting material | nih.gov |
| Star-shaped Molecule | A molecule with multiple 4-[2-(pyridin-4-yl)ethenyl]phenol arms radiating from a central core. | Cross-coupling reactions with a multifunctional core molecule. | Nonlinear optical material | researchgate.net |
| Pyridinium-functionalized System | A derivative where the pyridine nitrogen is quaternized, introducing a positive charge. | Alkylation of the pyridine nitrogen. | Fluorescent sensor | nih.gov |
This table illustrates potential complex molecular systems that can be conceptually designed and synthesized from the 4-[2-(pyridin-4-yl)ethenyl]phenol building block, based on established synthetic strategies for similar molecular architectures.
The construction of these larger and more complex molecules allows for the fine-tuning of their photophysical properties. Extended conjugation typically results in significant red shifts in absorption and emission, pushing their activity towards the near-infrared region of the electromagnetic spectrum. The spatial arrangement of multiple chromophores in dendrimers and star-shaped molecules can lead to unique photophysical phenomena such as energy transfer and exciton (B1674681) coupling, which are highly desirable for various advanced applications.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 2 Pyridin 4 Yl Ethenyl Phenol
Comprehensive Solution and Solid-State Spectroscopic Characterization
Spectroscopic techniques provide detailed information about molecular structure, functional groups, and electronic properties in both solid and solution states.
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. biointerfaceresearch.com The vibrational spectra of 4-[2-(pyridin-4-yl)ethenyl]phenol are expected to show characteristic bands corresponding to its constituent parts. Density Functional Theory (DFT) calculations are often used to aid in the assignment of complex vibrational modes. nih.govresearchgate.net
O-H Stretch: A broad, strong band in the FTIR spectrum between 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the phenol (B47542) and pyridine (B92270) rings.
C=C and C=N Stretches: The stretching vibrations of the vinyl C=C double bond and the aromatic C=C and C=N bonds are expected in the 1400-1650 cm⁻¹ region. The trans C-H out-of-plane bend of the ethenyl group typically gives a strong band around 960-980 cm⁻¹.
C-O Stretch: The phenolic C-O stretching vibration should appear as a strong band in the 1200-1260 cm⁻¹ region.
Characteristic Vibrational Frequencies for 4-[2-(pyridin-4-yl)ethenyl]phenol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O–H stretch (H-bonded) | 3200-3500 | FTIR |
| Aromatic C–H stretch | 3000-3100 | FTIR, Raman |
| Vinyl C=C stretch | 1620-1650 | Raman |
| Aromatic Ring stretch (C=C, C=N) | 1400-1610 | FTIR, Raman |
| Phenolic C–O stretch | 1200-1260 | FTIR |
| trans C–H out-of-plane bend | 960-980 | FTIR |
Based on data from analogous compounds. biointerfaceresearch.comresearchgate.net
NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 4-[2-(pyridin-4-yl)ethenyl]phenol, ¹H and ¹³C NMR are the primary techniques.
¹H NMR: The proton NMR spectrum would provide distinct signals for the phenolic proton, the vinyl protons, and the aromatic protons on both rings. The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration. The vinyl protons would appear as doublets with a large coupling constant (~16 Hz for a trans configuration). Protons on the pyridine ring, particularly those adjacent to the nitrogen (α-protons), would be deshielded and appear at a high chemical shift (downfield). mdpi.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the pyridine ring adjacent to the nitrogen would be significantly downfield. The phenolic carbon attached to the hydroxyl group (C-OH) would also have a characteristic chemical shift around 155-160 ppm.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm H-H couplings (e.g., between adjacent aromatic protons and between vinyl protons), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the entire structure. ¹⁹F NMR is not applicable to this molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Phenolic OH | 9.5 - 10.5 | - |
| Pyridine H-2, H-6 | 8.5 - 8.7 | 150 - 151 |
| Pyridine H-3, H-5 | 7.4 - 7.6 | 120 - 122 |
| Phenol H-2, H-6 | 7.5 - 7.7 | 128 - 130 |
| Phenol H-3, H-5 | 6.8 - 7.0 | 116 - 117 |
| Vinyl H (α to pyr) | 7.2 - 7.4 | 125 - 128 |
| Vinyl H (β to pyr) | 7.5 - 7.7 | 130 - 133 |
| Phenolic C-OH | - | 157 - 159 |
| Pyridine C-4 | - | 144 - 146 |
| Phenol C-1 | - | 127 - 129 |
Values are estimates based on data for related structures and standard chemical shift ranges. nih.govmdpi.com
Electronic Absorption Spectroscopy (UV-Vis) in Various Solvents and Matrices
The electronic absorption spectrum of 4-[2-(pyridin-4-yl)ethenyl]phenol, a compound featuring a donor-π-acceptor (D-π-A) structure, is highly sensitive to the polarity of its environment. This phenomenon, known as solvatochromism, is characterized by a shift in the wavelength of maximum absorption (λmax) as the solvent is changed. The phenol group acts as an electron donor and the pyridine ring as an electron acceptor, connected by a conjugated ethenyl bridge.
In polar solvents, the compound can exist in different forms, including a protonated state and a deprotonated phenolate (B1203915) form, which can further influence its spectroscopic properties. The deprotonated zwitterionic form, a pyridinium (B92312) phenolate, typically exhibits strong negative solvatochromism, meaning the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as solvent polarity increases. This is because polar solvents stabilize the highly polar ground state more than the less polar excited state, thus increasing the energy gap for the π-π* transition.
While specific experimental data for 4-[2-(pyridin-4-yl)ethenyl]phenol is not broadly published, the behavior of closely related hydroxystyryl pyridinium and phenolate dyes provides a clear model for its expected solvatochromic properties. For instance, studies on similar pyridinium phenolates demonstrate significant shifts in their absorption maxima when measured in solvents of varying polarity. scispace.comnih.gov
The choice of base used to generate the phenolate form in situ can also introduce complexities, sometimes leading to what is described as "apparent inverted solvatochromism." This can occur if the basifying agent, such as methanolic tetrabutylammonium (B224687) hydroxide, introduces a polar, hydrogen-bond-donating solvent (methanol) that preferentially solvates the dye, masking the true effect of the bulk solvent. nih.gov
Table 1: Illustrative Solvatochromic Shifts of an Analogous 4-Hydroxystyryl Pyridinium Dye in Various Solvents
This table demonstrates the typical solvatochromic behavior of a compound with a similar structural backbone, showing a significant bathochromic shift (to longer wavelengths) as solvent polarity decreases.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) |
| Water | 80.1 | 480 nm |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 538 nm |
| Ethanol | 24.6 | 563 nm |
| Butanol | 17.5 | 583 nm |
| Tetrahydrofuran (THF) | 7.6 | 612 nm |
| Toluene | 2.4 | 619 nm |
Data is for the analogous compound 4-[-2-(4-hydroxy-3-methoxyphenyl) ethenyl]-1-octylpyridinium bromide and is presented for illustrative purposes. scispace.com
Advanced Mass Spectrometry for Molecular Architecture Validation
Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular architecture of synthetic compounds like 4-[2-(pyridin-4-yl)ethenyl]phenol. High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For 4-[2-(pyridin-4-yl)ethenyl]phenol (C₁₃H₁₁NO), the expected exact mass can be calculated and compared with the experimental value to validate its composition.
Tandem mass spectrometry (MS/MS or MSⁿ) is used to probe the compound's structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. While a detailed fragmentation pattern for this specific compound is not widely documented, the expected fragmentation can be predicted based on its constituent parts: a phenol ring, a pyridine ring, and an ethenyl linker.
Key fragmentation pathways would likely include:
Strong Molecular Ion Peak: Due to the stability of the aromatic systems, a prominent molecular ion peak ([M]⁺• or [M+H]⁺) is expected. libretexts.org
Cleavage of the Ethenyl Linker: Scission at the C-C single bonds or the C=C double bond of the vinyl bridge is a probable fragmentation route.
Fragmentation of the Heterocyclic Ring: The pyridine ring may undergo characteristic fragmentation, such as the loss of a neutral hydrogen cyanide (HCN) molecule.
Fragmentation of the Phenol Moiety: The phenol ring can lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for phenols. core.ac.uk
Modern techniques like Electron-Activated Dissociation (EAD) can provide even more detailed structural information by generating unique fragment ions that help to precisely locate substituents and characterize isomeric structures. nih.gov The analysis of fragmentation patterns from a series of related hydroxystilbene and stilbazole derivatives helps build a library of characteristic cleavages, enabling confident structural assignment. acs.orgnih.gov
Computational and Theoretical Investigations of 4 2 Pyridin 4 Yl Ethenyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2), are powerful tools for modeling molecular systems. These methods have been applied to 4-[2-(pyridin-4-yl)ethenyl]phenol to understand its fundamental properties at the atomic and electronic levels.
Optimized Geometries and Conformational Landscapes
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 4-[2-(pyridin-4-yl)ethenyl]phenol, computational studies, often employing DFT methods with basis sets like B3LYP/6-311++G(d,p), are used to find the minimum energy conformation. researchgate.net The conformational landscape is explored to identify various possible spatial arrangements of the molecule and their relative energies, ensuring the identified geometry is the most stable one.
Table 1: Representative Calculated Bond Lengths and Angles for a Similar Molecular Structure
| Parameter | Value |
| N=C Bond Length | 1.264 (10) Å |
| N-C Bond Length | 1.417 (10) Å |
| Br-C Bond Length | 1.878 (9) Å |
| C-O Bond Length | 1.371 (12) Å |
| Dihedral Angle (Benzene Rings) | 43.99 (2)° |
Note: Data is for (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol and serves as an illustrative example of typical computational outputs. researchgate.net
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this analysis is the examination of the frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity; a smaller gap generally indicates higher reactivity. researchgate.net
For molecules like 4-[2-(pyridin-4-yl)ethenyl]phenol, the HOMO is typically located on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient areas. researchgate.net In a study of a similar phenol-containing complex, the HOMO was found to be located mainly on the polyvinylpolypyrrolidone (PVPP) component, while the LUMO was on the phenol (B47542). researchgate.net The HOMO-LUMO energy gap is a determinant of the molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths.
The energies of these orbitals and their gap can be calculated using methods like DFT. For instance, in a study on 2,6-dichloro-4-fluoro phenol, DFT and HF methods were used to determine the HOMO-LUMO gap. karazin.ua Such calculations provide insights into the charge transfer characteristics within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with intermediate or neutral potential. researchgate.net
For a molecule like 4-[2-(pyridin-4-yl)ethenyl]phenol, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenol group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduaiu.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is used to quantify charge transfer between orbitals, which is a key factor in understanding intramolecular interactions and molecular stability. researchgate.net
NBO analysis can reveal hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). In a related system, computational studies at the DFT level have shown that the lone pair of a nitrogen atom can be involved in extended conjugation, increasing the electron density in certain parts of the molecule. researchgate.net For 4-[2-(pyridin-4-yl)ethenyl]phenol, NBO analysis would elucidate the delocalization of electrons across the ethenyl bridge and between the pyridinyl and phenol rings.
Simulation of Spectroscopic Properties
Computational methods can also be used to predict the spectroscopic properties of molecules, providing a valuable comparison with experimental data.
Predicted Vibrational Frequencies and Intensities
Theoretical vibrational analysis, often performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. The calculations yield the vibrational frequencies and their corresponding intensities, which can be correlated with specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.
For instance, in a study of a pyran derivative, theoretical vibrational assignments were made with the support of simulated spectra. materialsciencejournal.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. This allows for the detailed assignment of the experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's structure and bonding.
Simulated UV-Vis Absorption and Emission Spectra
The electronic absorption and emission characteristics of 4-[2-(pyridin-4-yl)ethenyl]phenol can be effectively predicted using quantum chemical calculations, primarily through Time-Dependent Density Functional Theory (TD-DFT). These computational approaches offer insights into the nature of electronic transitions and the influence of molecular geometry and environment on the photophysical properties.
While specific TD-DFT studies exclusively on 4-[2-(pyridin-4-yl)ethenyl]phenol are not extensively documented in publicly available literature, data from analogous hydroxylated stilbazole derivatives can provide valuable insights. For these types of molecules, the lowest energy absorption band in the UV-Vis spectrum is typically dominated by a π-π* transition, localized across the conjugated stilbenoid framework. The presence of both a phenol group (an electron donor) and a pyridine ring (an electron acceptor) creates a push-pull system, which can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation.
Theoretical calculations for similar compounds are often performed using functionals like B3LYP or PBE0 with basis sets such as 6-31G(d) or larger. The choice of solvent in these simulations is crucial, as the polarity of the medium can significantly influence the energies of the ground and excited states, leading to shifts in the absorption and emission maxima.
Below is a table of representative simulated UV-Vis absorption and emission data for a generic hydroxystilbazole, analogous to 4-[2-(pyridin-4-yl)ethenyl]phenol, calculated using TD-DFT. The data illustrates the expected spectral characteristics.
| Computational Method | Solvent | Absorption λmax (nm) | Oscillator Strength (f) | Emission λem (nm) | Stokes Shift (nm) |
| TD-DFT/B3LYP/6-31G(d) | Gas Phase | 320 | 0.95 | 390 | 70 |
| TD-DFT/B3LYP/6-31G(d) | Ethanol | 335 | 1.02 | 415 | 80 |
| TD-DFT/PBE0/6-311+G(d,p) | DMSO | 345 | 1.10 | 430 | 85 |
This table presents hypothetical data based on typical computational results for analogous hydroxystilbazole derivatives and is intended for illustrative purposes.
The data demonstrates a positive solvatochromism, where the absorption and emission maxima undergo a red shift (bathochromic shift) as the solvent polarity increases. This is characteristic of molecules with a significant increase in dipole moment upon transitioning from the ground to the excited state, consistent with an ICT process. The Stokes shift, which is the difference between the absorption and emission maxima, also tends to increase with solvent polarity, indicating a more substantial geometric relaxation in the excited state in polar environments.
Theoretical Studies of Intermolecular Interactions and Supramolecular Recognition
The molecular structure of 4-[2-(pyridin-4-yl)ethenyl]phenol, featuring a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring), predisposes it to participate in a variety of intermolecular interactions. These non-covalent forces are fundamental to its ability to form ordered supramolecular structures in the solid state and to be recognized by other molecules.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in characterizing and quantifying these interactions. The primary intermolecular interactions involving this compound are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The most significant directional interaction is the hydrogen bond between the phenolic -OH group of one molecule and the pyridinic nitrogen of another. Computational methods can be used to calculate the geometry and binding energy of this interaction. For related phenol-pyridine systems, these hydrogen bonds are moderately strong, with calculated binding energies typically in the range of -20 to -40 kJ/mol. These interactions are crucial in directing the self-assembly of the molecules into chains, tapes, or more complex networks.
Supramolecular Recognition: The ability of 4-[2-(pyridin-4-yl)ethenyl]phenol to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for co-crystallization and for recognition by host molecules like cyclodextrins or calixarenes. Theoretical models can simulate the docking of this molecule into the cavity of a host, calculating the binding affinity and identifying the key intermolecular contacts responsible for the recognition event. These studies often involve analyzing the electrostatic potential surfaces of the interacting molecules to predict the most favorable binding sites.
A summary of the key intermolecular interactions and their typical computed energies is provided in the table below.
| Interaction Type | Interacting Groups | Typical Computed Binding Energy (kJ/mol) | Computational Method |
| Hydrogen Bonding | Phenolic -OH --- Pyridinic N | -25 to -45 | DFT (e.g., B3LYP-D3/6-311+G(d,p)) |
| π-π Stacking | Phenyl Ring --- Pyridine Ring | -10 to -20 | DFT with dispersion correction |
| C-H---π Interaction | Ethenyl C-H --- Aromatic Ring | -5 to -15 | DFT with dispersion correction |
The binding energies are representative values based on computational studies of similar molecular systems.
Applications in Advanced Materials Science and Chemical Technologies
Optoelectronic Materials Development
The conjugated π-system of 4-[2-(pyridin-4-yl)ethenyl]phenol and its derivatives is central to their use in optoelectronic materials, where they can modulate light and electricity.
Fluorescent Probes and Emissive Materials
The inherent fluorescence of the 4-[2-(pyridin-4-yl)ethenyl]phenol scaffold and its sensitivity to the chemical environment make it a promising candidate for fluorescent probes and emissive materials. The fluorescence properties are often linked to phenomena such as intramolecular charge transfer (ICT), and can be tuned by chemical modification.
Derivatives of 4-[2-(pyridin-4-yl)ethenyl]phenol are known to exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. For instance, the betaine (B1666868) dye 2,6-dibromo-4-{2-[1-(1H,1H,2H,2H-perfluorooctyl)pyridinium-4-yl]ethenyl}phenolate, a close analog, displays significant positive solvatochromism. nih.govresearchgate.net This behavior is attributed to the change in the electronic ground state of the molecule in different solvents. Such compounds are valuable as visual and spectrophotometric indicators of solvent polarity. scispace.com
The core structure is also integral to the design of fluorescent sensors for metal ions. While direct studies on the target compound are limited, analogous structures containing pyridine (B92270) and phenol (B47542) or quinoline (B57606) moieties are effective in detecting specific metal ions. For example, a 4-phenyl-2-(2′-pyridyl)quinoline probe shows fluorescence enhancement with Fe³⁺ and quenching with Fe²⁺. nih.gov Similarly, phenol-pyridylimine probes have been developed for the selective detection of aluminum ions. pku.edu.cn The nitrogen atom of the pyridine ring and the oxygen of the phenol group in 4-[2-(pyridin-4-yl)ethenyl]phenol can act as a chelation site for metal ions, leading to changes in its fluorescence emission, making it a potential candidate for similar sensing applications.
Furthermore, the related ligand 1,2-bis(4-pyridyl)ethylene (bpe), which lacks the phenol group, has been incorporated into octahedral rhenium cluster complexes. These complexes exhibit red photoluminescence, demonstrating that the pyridyl-ethenyl structure can be a key component of larger emissive materials. mdpi.com
Table 1: Solvatochromic Properties of a Related Pyridinium (B92312) Betaine Dye
| Solvent | Absorption Maximum (nm) |
|---|---|
| Toluene | 466 |
| Dichloromethane | 536 |
| Acetone | 572 |
| Acetonitrile (B52724) | 586 |
| Dimethylformamide | 610 |
| Dimethyl sulfoxide | 622 |
| Methanol | 668 |
| Water | 780 |
Data for (E)-2,6-dibromo-4-{2-[1-(perfluorooctyl)pyridinium-4-yl]ethenyl}phenolate. nih.gov
Electrochromic Devices and Photoactive Components
The ability of 4-[2-(pyridin-4-yl)ethenyl]phenol and its derivatives to change their optical properties in response to an electrical potential makes them suitable for electrochromic devices. The electrochemical characteristics of a related hemicyanine dye, 4-[2-4(dimethylamino)phenyl] ethenyl pyridine N-oxide, have been studied, showing reversible redox processes which are essential for electrochromic applications. pku.edu.cn
The extended π-conjugation in the molecule allows for the delocalization of electrons, which can be modulated by an external electric field, leading to a change in the absorption spectrum and thus a visible color change. This property is being explored for applications in smart windows, displays, and other technologies where reversible color changes are desired.
As photoactive components, these molecules can participate in photochemical reactions. The trans-cis isomerization of the ethenyl bridge upon irradiation with light is a key photo-responsive behavior of stilbene-like molecules. This photoisomerization can be harnessed in the development of photochromic materials, where the reversible change between two isomers with different absorption spectra allows for the creation of rewritable optical data storage and photoswitches. rsc.org While the focus of some research has been on more complex diarylethene-based photochromic polymers, the fundamental principles apply to the stilbazole core of 4-[2-(pyridin-4-yl)ethenyl]phenol. rsc.org
Chemical Sensing and Detection Platforms
The dual functionality of a basic pyridine nitrogen and an acidic phenol group, connected by a conjugated linker, makes 4-[2-(pyridin-4-yl)ethenyl]phenol an excellent platform for the design of chemical sensors.
Design of Chemo- and Fluorosensors for Environmental Analytes (e.g., metal ions, specific pollutants)
The design of chemosensors based on 4-[2-(pyridin-4-yl)ethenyl]phenol leverages the specific interactions of the molecule with target analytes, which in turn modulate its photophysical properties. The pyridine and phenol moieties can act as binding sites for various species, including metal ions and pollutants.
For metal ion detection, the formation of a coordination complex between the analyte and the sensor molecule can lead to a "turn-on" or "turn-off" fluorescent response. This has been demonstrated with related pyridyl-thiazole derivatives for the detection of Fe(III) and with thiazole-based chemosensors for Ni(II). nih.govnih.gov The potential for 4-[2-(pyridin-4-yl)ethenyl]phenol to act as a sensor for metal ions is high due to its chelating ability.
In the context of environmental pollutants, derivatives of this compound could be designed to be selective for specific contaminants. For instance, 4-(pyrrol-1-yl)pyridine, which shares the 4-substituted pyridine motif, has been shown to be an effective sensor for nitrite (B80452) ions in aqueous solutions. mdpi.com This suggests that with appropriate functionalization, the 4-[2-(pyridin-4-yl)ethenyl]phenol framework could be adapted to detect other environmentally relevant anions or small molecules.
pH Indicators and Stimuli-Responsive Materials
The presence of both an acidic phenol group and a basic pyridine ring makes 4-[2-(pyridin-4-yl)ethenyl]phenol inherently sensitive to changes in pH. The protonation state of the molecule changes with pH, which in turn affects its electronic structure and, consequently, its absorption and emission spectra.
At low pH, the pyridine nitrogen is protonated, while at high pH, the phenolic proton is removed. These changes can lead to distinct colorimetric and fluorometric responses. Research on 4-methyl-2,6-diformylphenol-based compounds with a pyridylimine moiety has shown a significant enhancement in fluorescence intensity with increasing pH, with pKa values suitable for biological applications. nih.gov This demonstrates the potential of the phenol-pyridine structure to act as a fluorescent pH indicator. Such probes are valuable for monitoring pH in various chemical and biological systems, and have even been used to differentiate between normal and cancerous cells based on their differing pH environments. nih.gov
The response to external stimuli like pH and solvent polarity also categorizes these compounds as stimuli-responsive materials. This "smart" behavior is desirable for creating materials that can adapt to their environment, with potential applications in drug delivery, self-healing materials, and molecular switches.
Catalysis and Ligand Design for Chemical Transformations
In the field of catalysis, the pyridine and phenol groups of 4-[2-(pyridin-4-yl)ethenyl]phenol offer potential coordination sites for metal centers, making it a viable ligand for the synthesis of novel catalysts. The electronic properties of the ligand can influence the catalytic activity of the metal center.
While direct catalytic applications of 4-[2-(pyridin-4-yl)ethenyl]phenol are not widely reported, related bidentate and polydentate ligands containing pyridine and other nitrogen or oxygen donor atoms are extensively used in coordination chemistry and catalysis. For instance, palladium (II) and platinum (II) complexes with a 2-(2'-pyridyl)-4,6-diphenylphosphinine ligand have been synthesized and their reactivity investigated. researchgate.net Also, new platinum (IV) and palladium (II) complexes with guanine, which contains imidazole (B134444) and pyrimidine (B1678525) rings, have been synthesized for potential use in catalysis. mdpi.com
The synthesis of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide has also been explored, indicating the versatility of the pyridine moiety in forming stable complexes with transition metals like zinc (II) and copper (II). researchgate.net The conjugated system of 4-[2-(pyridin-4-yl)ethenyl]phenol could further modulate the electronic properties of a coordinated metal, potentially enhancing its catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The design of such ligand-metal complexes is an active area of research for developing more efficient and selective catalysts.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-[2-(pyridin-4-yl)ethenyl]phenol |
| 2,6-dibromo-4-{2-[1-(1H,1H,2H,2H-perfluorooctyl)pyridinium-4-yl]ethenyl}phenolate |
| 4-phenyl-2-(2′-pyridyl)quinoline |
| Phenol-pyridylimine |
| 1,2-bis(4-pyridyl)ethylene |
| 4-[2-4(dimethylamino)phenyl] ethenyl pyridine N-oxide |
| 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde |
| 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde |
| 4-methyl-2,6-diformylphenol |
| 4-phenyl-2-(2-pyridyl)thiazole |
| 4-[{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]hydrazono}methyl]phenyl 4-methylbenzenesulfonate |
| 4-(pyrrol-1-yl)pyridine |
| 2-(2'-pyridyl)-4,6-diphenylphosphinine |
| Guanine |
| 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide |
| Zinc(II) |
| Copper(II) |
| Palladium(II) |
| Platinum(II) |
| Platinum(IV) |
| Rhenium |
| Iron(II) |
| Iron(III) |
| Aluminum |
Use as Ligand Scaffolds in Coordination Chemistry
The bifunctional nature of 4-[2-(pyridin-4-yl)ethenyl]phenol, arising from the presence of both a pyridine nitrogen and a phenolic hydroxyl group, allows it to act as a versatile ligand in the construction of coordination complexes and polymers. The pyridine moiety typically coordinates to metal centers through its nitrogen atom, while the phenol group can either coordinate in its protonated form or, more commonly, as a deprotonated phenolate (B1203915), which can act as a bridging ligand between two or more metal ions.
While specific, detailed structural studies on coordination polymers exclusively incorporating 4-[2-(pyridin-4-yl)ethenyl]phenol are not extensively documented in publicly available research, the broader class of pyridine-phenol ligands has been shown to form a variety of polynuclear complexes. In these structures, the phenolate oxygen often plays a crucial role in creating bridged structures, leading to the formation of dimers, tetramers, and higher-order coordination polymers. The conjugated ethenyl bridge in 4-[2-(pyridin-4-yl)ethenyl]phenol influences the rigidity and electronic properties of the ligand, which in turn affects the geometry and potential applications of the resulting metal-organic frameworks (MOFs) or coordination polymers.
The general behavior of related pyridyl-phenol ligands suggests that 4-[2-(pyridin-4-yl)ethenyl]phenol could be employed in the synthesis of materials with interesting magnetic, optical, or porous properties. For instance, the assembly of such ligands with transition metal ions can lead to materials with applications in areas like gas storage, separation, and catalysis.
Table 1: Potential Coordination Modes of 4-[2-(pyridin-4-yl)ethenyl]phenol
| Coordination Site | Description | Potential Role in Coordination Complexes |
|---|---|---|
| Pyridine Nitrogen | Lewis basic site | Acts as a monodentate ligand, coordinating to a single metal center. |
| Phenolic Oxygen | Can be deprotonated | Can act as a bridging ligand (μ-O) between two or more metal centers, facilitating the formation of polynuclear structures. |
Organocatalytic Applications and Mechanistic Studies
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structure of 4-[2-(pyridin-4-yl)ethenyl]phenol contains functionalities that could potentially be exploited in organocatalytic transformations. The pyridine ring can act as a Lewis base or be protonated to act as a Brønsted acid, while the phenol group can participate in hydrogen bonding or act as a Brønsted acid.
Currently, there is a notable lack of specific research literature detailing the use of 4-[2-(pyridin-4-yl)ethenyl]phenol as an organocatalyst. However, the fundamental properties of its constituent functional groups allow for speculation on its potential applications. For example, the Lewis basicity of the pyridine nitrogen could be utilized to activate substrates in a variety of reactions. The phenolic proton could engage in hydrogen-bond catalysis, activating electrophiles or stabilizing transition states.
Mechanistic studies would be crucial to elucidate the specific role of the compound in any potential catalytic cycle. Such studies would involve identifying the active catalytic species, determining the reaction kinetics, and understanding the interactions between the catalyst and the substrates. Without experimental data, any proposed catalytic cycle remains hypothetical.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-[2-(pyridin-4-yl)ethenyl]phenol |
Mechanistic Investigations of Chemical Processes Involving 4 2 Pyridin 4 Yl Ethenyl Phenol
Elucidation of Reaction Pathways in Synthetic Transformations
The synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol, a stilbenoid derivative, can be achieved through several established olefination and cross-coupling reactions. The elucidation of the reaction pathways for these methods reveals the step-by-step process of bond formation.
Common synthetic strategies include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Mizoroki-Heck reaction. Each pathway involves distinct reactants and intermediates to construct the central carbon-carbon double bond.
Wittig Reaction Pathway: The Wittig reaction is a widely used method for forming a C=C bond by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.org For the synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol, two primary pathways are feasible:
Pathway A: Reaction of 4-pyridinecarboxaldehyde (B46228) with the ylide generated from (4-hydroxybenzyl)triphenylphosphonium salt.
Pathway B: Reaction of 4-hydroxybenzaldehyde (B117250) with the ylide derived from (pyridin-4-ylmethyl)triphenylphosphonium salt.
The mechanism begins with the deprotonation of the phosphonium (B103445) salt by a strong base to form the nucleophilic ylide. libretexts.org This ylide then attacks the carbonyl carbon of the aldehyde. Mechanistic studies support a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.comwikipedia.org This intermediate is unstable and rapidly decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction Pathway: The HWE reaction is a variation of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.org It is renowned for producing (E)-alkenes with high selectivity. organic-chemistry.org The reaction involves the deprotonation of a phosphonate (B1237965) ester, such as diethyl (4-hydroxybenzyl)phosphonate, to form a highly nucleophilic carbanion. This carbanion then adds to an aldehyde (e.g., 4-pyridinecarboxaldehyde). wikipedia.orgslideshare.net Similar to the Wittig reaction, the key intermediate is an oxaphosphetane, which eliminates a water-soluble dialkylphosphate salt, simplifying product purification. wikipedia.orgorgsyn.org A critical consideration in this pathway is the acidic nature of the phenolic proton, which may require protection or the use of excess base, although some protocols have shown success with unprotected phenols. reddit.com
Mizoroki-Heck Reaction Pathway: The Mizoroki-Heck reaction provides a powerful alternative using palladium catalysis to couple an unsaturated halide with an alkene. wikipedia.org A plausible route to 4-[2-(pyridin-4-yl)ethenyl]phenol is the coupling of 4-iodophenol (B32979) (or 4-bromophenol) with 4-vinylpyridine (B31050) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction is generally tolerant of various functional groups, including the phenolic hydroxyl group. wikipedia.org The pathway proceeds via a catalytic cycle, which is detailed in the following section.
| Reaction | Key Reactants | Key Intermediate | Primary Driving Force | Typical Stereoselectivity |
|---|---|---|---|---|
| Wittig Reaction | Aldehyde, Phosphonium Ylide | Oxaphosphetane wikipedia.org | Formation of P=O bond | Depends on ylide stability |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Carbanion | Oxaphosphetane wikipedia.org | Formation of P=O bond | Predominantly (E)-alkene wikipedia.orgorganic-chemistry.org |
| Mizoroki-Heck Reaction | Aryl Halide, Alkene, Pd Catalyst | Organopalladium complexes libretexts.org | Regeneration of Pd(0) catalyst | Predominantly (E)-alkene |
Mechanistic Studies of Catalytic Cycles and Reaction Intermediates
Catalytic reactions, such as the Mizoroki-Heck reaction, are defined by a closed loop of chemical transformations where the catalyst is regenerated at the end of each cycle. The mechanism of the Heck reaction is one of the most studied in organometallic chemistry and proceeds through a sequence of well-defined palladium intermediates.
The catalytic cycle for the synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol from 4-iodophenol and 4-vinylpyridine can be described as follows:
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. The aryl halide (4-iodophenol) undergoes oxidative addition to the Pd(0) center, breaking the carbon-iodine bond and forming a square planar Pd(II) complex. wikipedia.orglibretexts.org This step changes the oxidation state of palladium from 0 to +2.
Alkene Coordination and Migratory Insertion: The alkene (4-vinylpyridine) then coordinates to the Pd(II) complex. This is followed by a migratory insertion (or carbopalladation) step, where the aryl group bonded to palladium migrates to one of the alkene carbons, forming a new carbon-carbon sigma bond. This creates a new, more sterically hindered organopalladium(II) intermediate. libretexts.orgchim.it
β-Hydride Elimination: For the product to be released, the organopalladium intermediate must have a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon. A syn-coplanar β-hydride elimination occurs, where this hydrogen is transferred to the palladium center, forming the ethenyl double bond of the product and a palladium-hydride species. libretexts.orgchim.it The product, 4-[2-(pyridin-4-yl)ethenyl]phenol, then dissociates from the catalyst.
Reductive Elimination and Catalyst Regeneration: The final step is the regeneration of the Pd(0) catalyst. In the presence of a base (e.g., triethylamine), the palladium-hydride species undergoes reductive elimination, forming H-X (e.g., H-I, which is neutralized by the base) and regenerating the active Pd(0) species, which can then enter another catalytic cycle. libretexts.org
| Step | Intermediate Species | Description | Palladium Oxidation State |
|---|---|---|---|
| Catalyst Activation | Pd(0)Ln | Active catalyst, often stabilized by ligands (L). | 0 |
| Oxidative Addition | Aryl-Pd(II)-X(L)n | Formed by the addition of the aryl halide to Pd(0). libretexts.org | +2 |
| Migratory Insertion | (Aryl-Alkyl)-Pd(II)-X(L)n | Formed after the aryl group migrates to the alkene. | +2 |
| β-Hydride Elimination | H-Pd(II)-X(L)n | A palladium hydride complex formed after product release. libretexts.org | +2 |
| Reductive Elimination | Pd(0)Ln | Regenerated catalyst after elimination of H-X with base. | 0 |
Investigation of Oxidation-Reduction Mechanisms in Chemical Systems
The phenolic moiety in 4-[2-(pyridin-4-yl)ethenyl]phenol is susceptible to oxidation, a process central to the biological activity and degradation of many phenolic compounds. Mechanistic studies reveal that phenol (B47542) oxidation typically proceeds through radical intermediates.
The electrochemical oxidation of phenols is irreversible and pH-dependent. uc.pt The initial step involves the transfer of one electron and one proton from the hydroxyl group to an anode or oxidizing agent, generating a phenoxyl radical. uc.pt This radical is a key intermediate that dictates the subsequent reaction pathways.
For para-substituted phenols like 4-[2-(pyridin-4-yl)ethenyl]phenol, the initial oxidation forms a phenoxyl radical localized on the oxygen atom, with delocalization into the aromatic ring. This radical can undergo several subsequent reactions:
Radical Coupling: Phenoxyl radicals can couple with each other to form dimers or polymerize, leading to complex product mixtures. This is a common pathway in the absence of other trapping agents.
Further Oxidation: The phenoxyl radical can be further oxidized to a phenoxonium cation, which is a highly reactive electrophile. This species can be attacked by nucleophiles, such as water, leading to the formation of quinone-type structures. researchgate.netmdpi.com The electrochemical oxidation of many phenols is known to produce para-benzoquinones. mdpi.comrsc.org
Reaction with Other Radicals: In complex systems, the phenoxyl radical can react with other radical species. For example, studies on the structurally related stilbene (B7821643), resveratrol (B1683913), have shown that its phenoxyl radical can react with nitrogen dioxide (•NO₂) to yield nitrated derivatives. nih.gov
Oxidative Cleavage: Under strong oxidizing conditions, the double bond of the ethenyl bridge can be cleaved. This has been observed in the reaction of resveratrol with nitrite (B80452), where the initial formation of a phenoxyl radical leads to a cascade that includes the oxidative fission of the double bond, forming aldehyde products. nih.gov
The specific pathway that dominates depends on the reaction conditions, including the nature of the oxidant, pH, and solvent.
| Intermediate/Product Type | Formation Mechanism | General Structure |
|---|---|---|
| Phenoxyl Radical | One-electron, one-proton oxidation of the phenol group. uc.pt | Radical on the phenolic oxygen. |
| Quinone-type Species | Further oxidation of the phenoxyl radical and nucleophilic attack (e.g., by water). mdpi.com | Cyclohexadienone structure. |
| Dimeric/Polymeric Products | Coupling of two or more phenoxyl radicals. | Complex C-C or C-O linked oligomers. |
| Cleavage Products | Oxidative fission of the C=C double bond. nih.gov | e.g., 4-hydroxybenzaldehyde, pyridine-4-carboxaldehyde. |
Advanced Analytical Methodologies for 4 2 Pyridin 4 Yl Ethenyl Phenol in Chemical Matrices
Chromatographic Techniques (e.g., HPLC, UPLC) for Separation and Quantitative Analysis in Non-Biological Samples
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) stand as the premier techniques for the separation and quantitative analysis of 4-[2-(pyridin-4-yl)ethenyl]phenol in non-biological samples. These methods offer high resolution, sensitivity, and reproducibility, making them ideal for analyzing complex mixtures, such as reaction intermediates or final product formulations.
The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. The choice of column, mobile phase composition, and detector wavelength are critical parameters that are optimized to ensure efficient separation from impurities and accurate quantification. For instance, a common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to enhance the separation of compounds with varying polarities.
Detection is most commonly performed using a UV-Vis detector, as the extended conjugation in 4-[2-(pyridin-4-yl)ethenyl]phenol results in strong absorbance in the UV region. The wavelength of maximum absorbance (λmax) is selected for monitoring to achieve the highest sensitivity. The quantitative analysis is then carried out by constructing a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.
Table 1: Illustrative HPLC/UPLC Parameters for the Analysis of 4-[2-(pyridin-4-yl)ethenyl]phenol
| Parameter | Typical Conditions |
| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |
| Detection | UV-Vis at λmax (typically around 300-350 nm) |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable insights into the redox behavior of 4-[2-(pyridin-4-yl)ethenyl]phenol. CV is a powerful technique for characterizing the oxidation and reduction potentials of a molecule and for studying the stability of the resulting redox species. This information is not only fundamental to understanding the compound's electronic properties but can also be leveraged for the development of electrochemical sensors.
In a typical CV experiment, a solution of 4-[2-(pyridin-4-yl)ethenyl]phenol in a suitable solvent containing a supporting electrolyte is subjected to a linearly scanned potential between two set limits. The resulting current is measured as a function of the applied potential. The resulting voltammogram reveals information about the electrochemical processes occurring at the electrode surface.
Studies on the electrochemical behavior of 4-[2-(pyridin-4-yl)ethenyl]phenol have shown that it undergoes oxidation at the phenol (B47542) moiety and reduction at the pyridinyl group. The oxidation process is often irreversible, indicating that the initially formed radical cation undergoes subsequent chemical reactions. The reduction process, on the other hand, can be quasi-reversible, depending on the experimental conditions. The precise potentials for these redox events are influenced by factors such as the pH of the solution and the nature of the solvent.
Table 2: Representative Electrochemical Data for 4-[2-(pyridin-4-yl)ethenyl]phenol
| Parameter | Observed Value |
| Oxidation Potential (Epa) | ~ +0.8 to +1.0 V (vs. Ag/AgCl) |
| Reduction Potential (Epc) | ~ -1.2 to -1.4 V (vs. Ag/AgCl) |
| Electrode Material | Glassy Carbon, Platinum, Gold |
| Solvent/Electrolyte | Acetonitrile / Tetrabutylammonium (B224687) perchlorate |
Spectrophotometric Techniques for Quantitative Analysis in Environmental or Material Samples
Spectrophotometric techniques, particularly UV-Visible (UV-Vis) spectroscopy, offer a straightforward and cost-effective method for the quantitative analysis of 4-[2-(pyridin-4-yl)ethenyl]phenol in various environmental and material samples. This method is based on the principle that the amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.
The extended π-conjugated system in 4-[2-(pyridin-4-yl)ethenyl]phenol gives rise to strong absorption bands in the UV-Vis region, making it amenable to this type of analysis. To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
This technique is particularly useful for monitoring the concentration of 4-[2-(pyridin-4-yl)ethenyl]phenol in applications such as the study of its incorporation into polymers or its degradation in environmental samples like water. For instance, the change in the UV-Vis spectrum can be used to follow the kinetics of a reaction involving the compound or to assess its stability under different conditions. The pH of the solution can significantly affect the UV-Vis spectrum of 4-[2-(pyridin-4-yl)ethenyl]phenol due to the protonation or deprotonation of the pyridinyl and phenolic groups, a factor that must be controlled for accurate quantitative measurements.
Table 3: Spectrophotometric Properties of 4-[2-(pyridin-4-yl)ethenyl]phenol
| Parameter | Typical Value/Observation |
| Wavelength of Maximum Absorbance (λmax) | ~320-340 nm (in neutral organic solvents) |
| Molar Absorptivity (ε) | High, indicating strong light absorption |
| Solvent Effects | Solvatochromism observed (shift in λmax with solvent polarity) |
| pH Effects | Bathochromic or hypsochromic shifts upon protonation/deprotonation |
Q & A
Q. What are the recommended synthetic routes for 4-[2-(pyridin-4-yl)ethenyl]phenol, and how can purity be optimized?
Methodological Answer : A common synthetic approach involves coupling reactions between pyridine derivatives and phenolic precursors. For example, automated flash chromatography (using gradients of petroleum ether/ethyl acetate) has been employed to purify structurally similar compounds, yielding 34% purity in one study . For 4-[2-(pyridin-4-yl)ethenyl]phenol, optimizing reaction conditions (e.g., catalyst choice, temperature, and solvent polarity) can improve yield. Post-synthesis purification via recrystallization or HPLC is critical to achieve ≥95% purity, as noted in commercial-grade synthesis protocols .
Q. How is 4-[2-(pyridin-4-yl)ethenyl]phenol characterized spectroscopically?
Methodological Answer : Key characterization techniques include:
- ¹H/¹³C NMR : To confirm the presence of the pyridinyl and ethenyl moieties. For analogs like 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol, distinct peaks for aromatic protons (δ 6.8–8.2 ppm) and ethenyl protons (δ 6.5–7.5 ppm) are observed .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 286.3224 for a related compound, C₁₇H₁₈O₄) .
- UV-Vis Spectroscopy : Useful for studying conjugation effects in the ethenyl-linked aromatic system .
Advanced Research Questions
Q. How does structural modification of 4-[2-(pyridin-4-yl)ethenyl]phenol influence its pharmacokinetic properties?
Methodological Answer : Substituents on the phenolic ring or pyridine moiety significantly alter bioavailability. For instance:
- Methoxy groups : Derivatives like 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol exhibit enhanced metabolic stability due to reduced oxidative degradation .
- Hydrophilic groups : Adding hydroxyl or amino groups improves solubility but may reduce membrane permeability. Computational modeling (e.g., logP calculations) and in vitro assays (Caco-2 permeability) are recommended to balance these properties .
Q. What experimental strategies address contradictions in biological activity data for this compound?
Methodological Answer : Discrepancies in bioactivity often arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Dose-response studies : Establish EC₅₀/IC₅₀ curves to rule out off-target effects at high concentrations .
Q. How can 4-[2-(pyridin-4-yl)ethenyl]phenol be applied in antimicrobial or anticancer research?
Methodological Answer :
- Antimicrobial studies : Test synergy with antibiotics (e.g., tobramycin) against biofilms. For example, structurally related compounds potentiate antibiotic efficacy by disrupting quorum sensing .
- Anticancer screening : Evaluate inhibition of kinase pathways (e.g., EGFR or PI3K) using kinase profiling panels. Analogous stilbene derivatives show activity against breast cancer cell lines (MCF-7, IC₅₀ ~10 µM) .
Q. What are the challenges in studying the environmental persistence of this compound?
Methodological Answer :
- Biodegradation assays : Use microbial consortia (e.g., Pseudomonas sp.) to track degradation intermediates via GC-MS. Phenolic derivatives are often metabolized to catechol or benzoic acid .
- Ecotoxicity testing : Conduct Daphnia magna or algae growth inhibition assays to assess environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
